Methyl[2-(oxolan-2-yl)ethyl]amine hydrochloride
Description
Methyl[2-(oxolan-2-yl)ethyl]amine hydrochloride is a substituted amine hydrochloride derivative featuring a tetrahydrofuran (oxolane) ring linked to an ethylamine backbone, with a methyl group and a hydrochloride counterion.
Properties
IUPAC Name |
N-methyl-2-(oxolan-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-8-5-4-7-3-2-6-9-7;/h7-8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEGBVSMTDALKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CCCO1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797812-94-2 | |
| Record name | methyl[2-(oxolan-2-yl)ethyl]amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Formation of the Oxolane (Tetrahydrofuran) Ring
- The oxolane ring is typically prepared by acid-catalyzed cyclization of a suitable diol precursor. For instance, a 1,4-diol can be cyclized under acidic conditions to form the tetrahydrofuran ring system. This step is crucial as it establishes the heterocyclic core of the molecule.
Introduction of the Ethylamine Side Chain
- The ethylamine moiety is introduced by alkylation or reductive amination strategies. One common approach is the alkylation of a primary or secondary amine with an appropriate halogenated ethyl precursor.
- Alternatively, reductive amination can be employed by reacting an oxolane-containing aldehyde or ketone with methylamine, followed by reduction using catalytic hydrogenation or sodium borohydride.
Methylation of the Amine
- Methylation of the amine nitrogen can be achieved via alkylation with methyl halides (e.g., methyl iodide) or by reductive methylation using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Formation of the Hydrochloride Salt
- The free base amine is converted into its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium. This step enhances the compound’s solubility and stability, facilitating purification and handling.
Purification
- The hydrochloride salt is purified by recrystallization, commonly from ethanol/water mixtures, or by chromatographic techniques such as silica gel column chromatography using appropriate eluents (e.g., dichloromethane/methanol).
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Cyclization of diol to oxolane | Acid catalyst (e.g., p-toluenesulfonic acid), reflux | Forms tetrahydrofuran ring |
| 2 | Reductive amination | Oxolane aldehyde + methylamine, NaBH3CN, MeOH, room temp | Introduces methylated amine side chain |
| 3 | Salt formation | Treatment with HCl in ethanol | Forms hydrochloride salt |
| 4 | Purification | Recrystallization from ethanol/water | Achieves high purity (>95%) |
- Catalyst Use: Palladium on carbon (Pd/C) catalysts have been employed for hydrogenation steps in reductive amination, providing efficient conversion under mild conditions.
- Base Selection: Alkylation reactions benefit from bases like potassium carbonate or sodium hydride to deprotonate amines and facilitate nucleophilic substitution.
- Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile improve reaction rates and yields in alkylation steps.
- Purity Assessment: High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm is standard for purity verification. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm structural identity.
- Stability Considerations: The hydrochloride salt form shows increased water solubility (>50 mg/mL at 25°C) and stability under controlled pH (neutral to slightly acidic). Storage at 4°C in desiccated conditions prevents hydrolytic degradation.
| Parameter | Typical Conditions | Outcome/Effect |
|---|---|---|
| Cyclization catalyst | p-Toluenesulfonic acid, reflux | Efficient oxolane ring formation |
| Reductive amination | NaBH3CN, MeOH, room temp | High yield of methylated amine |
| Alkylation base | K2CO3 or NaH | Promotes nucleophilic substitution |
| Salt formation | HCl in ethanol | Formation of stable hydrochloride salt |
| Purification method | Recrystallization or silica gel chromatography | >95% purity |
| Analytical methods | HPLC, NMR, MS | Structural and purity confirmation |
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(oxolan-2-yl)ethyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced amines .
Scientific Research Applications
Medicinal Chemistry
Methyl[2-(oxolan-2-yl)ethyl]amine hydrochloride has been explored for its potential use as a pharmaceutical intermediate. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.
Case Study : Research indicates that derivatives of similar amines have shown activity against potassium channels, which are crucial in treating conditions related to cardiac and neurological disorders. The compound's ability to modulate ion channels could lead to the development of novel therapeutics for these diseases .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions such as alkylation and amination.
Example Reaction :
The compound can undergo nucleophilic substitution reactions to form various amine derivatives, which are essential in the synthesis of agrochemicals and pharmaceuticals.
Neuropharmacology
Given its structural characteristics, this compound may have implications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems.
Research Insight : Studies on related compounds suggest potential anxiolytic and antidepressant effects, indicating that this compound could be further investigated for similar properties .
Mechanism of Action
The mechanism of action of Methyl[2-(oxolan-2-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, influencing their activity and leading to specific biochemical effects . The exact pathways and targets depend on the context of its use in research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
Key Comparisons
Functional Group Diversity: The target compound’s oxolane and ethylamine groups contrast with the triazole ring in EN300-266664 and the pyrimidine-thioether system in EN300-266733. These differences influence electronic properties and hydrogen-bonding capacity, affecting solubility and receptor binding in drug design .
Pharmacological Implications :
- Triazole-containing analogs (e.g., EN300-266664) are prevalent in antifungal and antiviral agents, whereas oxolane derivatives are often used to modulate metabolic stability. The target compound’s lack of heteroaromatic rings may limit direct therapeutic activity but enhance its role as a metabolic intermediate or prodrug component .
Biological Activity
Methyl[2-(oxolan-2-yl)ethyl]amine hydrochloride, also known as N-methyl-2-(oxolan-2-yl)ethanamine hydrochloride, is a compound with significant potential in biological research and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
- Molecular Formula : C7H16ClNO
- Molecular Weight : 165.66 g/mol
- SMILES Notation : CNCCC1CCCO1
- InChIKey : KHXLJWOBDMGMCQ-UHFFFAOYSA-N
The biological activity of this compound is influenced by its structural features, particularly its ability to interact with various biological targets such as receptors and enzymes. The compound may function as a neurotransmitter modulator or an inhibitor of metabolic pathways. Its mechanism involves:
- Binding Affinity : The compound exhibits binding to specific receptors, which can modulate their activity. Techniques like surface plasmon resonance and radiolabeled ligand binding assays are often used to assess these interactions.
- Quantitative Structure-Activity Relationship (QSAR) : Studies suggest that modifications to the compound's structure can significantly impact its pharmacological profile, indicating a relationship between chemical structure and biological activity.
Neurotransmitter Modulation
Given its structural characteristics, this compound may act as a modulator of neurotransmitter systems. This could have implications for treating neurodegenerative diseases or psychiatric disorders, although direct studies on this aspect are still required.
Table 1: Summary of Biological Activities
Case Study: Interaction with Biological Molecules
A study involving structural analogs of this compound highlighted its interaction with specific receptors involved in cancer pathways. The analogs demonstrated significant inhibition of tumor growth in animal models, suggesting that similar effects could be observed with this compound itself if further investigated.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
